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Compound of Interest

Compound Name: Methyl 3-methylpentanoate

Cat. No.: B1593663

An In-Depth Technical Guide on the Discovery and History of Branched-Chain Fatty Acid Esters
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and key
experimental protocols related to branched-chain fatty acid esters (BCFA esters). It is designed
to serve as a valuable resource for researchers, scientists, and professionals in drug
development, offering detailed methodologies, quantitative data, and insights into the biological
significance of these unique lipid molecules.

Discovery and History

The journey into the world of branched-chain fatty acids (BCFAS) and their esters is a story that
unfolds over nearly two centuries of scientific inquiry. The initial discovery of a branched-chain
fatty acid can be traced back to 1823, when the French chemist Michel Eugéne Chevreul
isolated isovaleric acid, which he named "acide phocénique,” from the head oil of dolphins and
porpoises. This marked the first identification of a fatty acid with a non-linear carbon chain.

A significant leap in the understanding of BCFAs came in the late 1920s when Anderson and
Chargaff isolated 10-methylstearic acid from the lipids of the human tubercle bacillus. This
discovery highlighted the presence of BCFAs in microorganisms and opened up new avenues
of research into their biological roles. Throughout the mid-20th century, the development of
advanced analytical techniques, particularly gas-liquid chromatography (GLC), enabled more
systematic investigations into the composition of natural fats and oils. These studies, pioneered
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by scientists like Stenhagen and Stallberg-Stenhagen, led to the identification of a wide variety
of BCFAs in different biological sources.

The esterified forms of BCFAs, particularly methyl and ethyl esters, gained prominence with the
advancement of analytical chemistry. The process of transesterification, known since the mid-
19th century, became a crucial tool for converting fatty acids into their more volatile ester forms
for analysis by GLC and later, gas chromatography-mass spectrometry (GC-MS). While the
primary initial focus was on the analysis of straight-chain fatty acids, these methods were
equally applicable to BCFAs, allowing for their detailed characterization. The history of
transesterification for analytical purposes is closely linked to the development of biodiesel in
the 1940s and was later patented for broader applications in the 1950s.

A pivotal moment in the study of BCFA esters came with the detailed analysis of vernix
caseosa, the waxy or cheese-like white substance found coating the skin of newborn human
infants. Early studies on the lipid composition of vernix caseosa revealed it to be a rich source
of a complex mixture of lipids, including a significant proportion of branched-chain fatty acids,
largely in the form of wax esters and triglycerides. This discovery underscored the physiological
importance of BCFA esters in humans, particularly in the development and protection of the
skin batrrier.

Today, BCFA esters are recognized for their diverse biological activities, including anti-
inflammatory, antimicrobial, and cytotoxic properties. They are a subject of intense research in
fields ranging from microbiology and nutrition to drug discovery and development.

Quantitative Data on Branched-Chain Fatty Acid
Esters

The physical and chemical properties of BCFA esters are influenced by the chain length, the
position and number of methyl branches, and the type of alcohol they are esterified with. The
branching in the fatty acid chain disrupts the regular packing of the molecules, which generally
leads to lower melting points and boiling points compared to their straight-chain counterparts.
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Methyl 16-

Methyl octadecanoate
Property methylheptadecanoate

. (Methyl stearate)
(Methyl isostearate)

Molecular Formula C19H3802[1] C19H3802[2]
Molecular Weight 298.50 g/mol [1] 298.51 g/mol [2][3]
Melting Point Not specified 39.1 °C[2]

Boiling Point Not specified 443 °CJ[2]

Density Not specified 0.8498 g/cm3[2]

Solubilt Soluble in organic solvents like  Soluble in DMSO (8 mg/mL).
olubili
Y hexane and ether. [4]

Note: Comprehensive and standardized quantitative data for a wide range of specific BCFA
esters is not readily available in a single source. The data presented here is for representative
compounds.

Detailed Experimental Protocols
Extraction of Lipids from Vernix Caseosa

This protocol describes the extraction of total lipids from vernix caseosa, a primary source of
BCFA esters, using a modified Folch method.[5][6]

Materials:

Vernix caseosa sample

Chloroform

Methanol

0.9% NacCl solution

Anhydrous sodium sulfate
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Glass centrifuge tubes

Vortex mixer

Centrifuge

Rotary evaporator or nitrogen stream evaporator

Procedure:

Weigh approximately 1 gram of the vernix caseosa sample into a glass centrifuge tube.
Add 20 mL of a chloroform:methanol (2:1, v/v) mixture to the tube.
Vortex the mixture vigorously for 15-20 minutes to ensure thorough homogenization.

Centrifuge the mixture at 1,500 rpm for 1 minute at room temperature to separate the
phases.

Carefully collect the lower liquid phase (chloroform layer containing lipids) into a clean tube.

To the collected chloroform extract, add 0.2 volumes of 0.9% NacCl solution to wash away
non-lipid contaminants.

Vortex the mixture and centrifuge at 2,000 rpm for 10 minutes to separate the phases.
Carefully remove and discard the upper aqueous phase.

Add a small amount of anhydrous sodium sulfate to the chloroform phase to remove any
residual water.

Filter or decant the dried chloroform extract into a pre-weighed round-bottom flask.
Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen.
Once the solvent is completely evaporated, weigh the flask to determine the total lipid yield.

Store the extracted lipids at -20°C under a nitrogen atmosphere until further analysis.
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Synthesis of Fatty Acid Methyl Esters (FAMES) using
Boron Trifluoride-Methanol

This protocol details the conversion of the extracted lipids into their corresponding fatty acid
methyl esters (FAMES) for analysis by gas chromatography. This method is effective for both
free fatty acids and esterified fatty acids in the lipid extract.[7][8]

Materials:

Extracted lipid sample

o Boron trifluoride-methanol solution (10-14% BFs in methanol)
e n-Hexane

» Saturated NaCl solution

¢ Anhydrous sodium sulfate

e Screw-cap glass reaction tubes with Teflon liners

o Heating block or water bath

o Vortex mixer

o Centrifuge

Procedure:

Weigh 1-25 mg of the extracted lipid sample into a screw-cap glass reaction tube.
e Add 2 mL of the BFs-methanol solution to the tube.

o Seal the tube tightly and heat at 100°C for 1 hour in a heating block or boiling water bath.
This step facilitates both the transesterification of esters and the esterification of free fatty
acids.

e Cool the reaction tube to room temperature.
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e Add 1 mL of n-hexane and 2 mL of saturated NaCl solution to the tube.

» Vortex the mixture vigorously for 1 minute to extract the FAMESs into the hexane layer.
» Centrifuge the tube at 3,000 rpm for 2 minutes to achieve a clear phase separation.

o Carefully transfer the upper hexane layer containing the FAMESs to a clean vial.

e Add a small amount of anhydrous sodium sulfate to the vial to dry the hexane extract.

e The FAMESs solution is now ready for GC-MS analysis. If necessary, the solution can be
concentrated under a gentle stream of nitrogen or diluted with hexane to an appropriate
concentration for injection.

Analysis of FAMEs by Gas Chromatography-Mass
Spectrometry (GC-MS)

This protocol outlines the general procedure for the analysis of the prepared FAMEs to identify
and quantify the branched-chain fatty acids present in the original sample.[5][9][10][11][12]

Instrumentation and Conditions:

Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector
(FID) or coupled to a mass spectrometer.

e Column: A polar capillary column, such as a DB-FATWAX Ul or equivalent (e.g., 30 m x 0.25
mm ID x 0.25 pum film thickness), is suitable for separating FAMEs.

o Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1.2 mL/min).

e Injector Temperature: 250°C.

e Oven Temperature Program:

o Initial temperature: 60°C, hold for 1 minute.

o Ramp to 175°C at 10°C/min, hold for 10 minutes.
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o Ramp to 220°C at 2°C/min, hold for 20 minutes. (This is an example program and should
be optimized based on the specific column and analytes.)

e Mass Spectrometer (if used):
o lonization Mode: Electron lonization (El) at 70 eV.
o Scan Range: m/z 50-550.
o lon Source Temperature: 230°C.
o Transfer Line Temperature: 280°C.
Procedure:
e Inject 1 pL of the FAMEs solution in hexane into the GC.
¢ Acquire the data using the specified GC and MS conditions.

« |dentify the individual FAMEs by comparing their retention times and mass spectra with
those of known standards and by searching mass spectral libraries. Branched-chain FAMEs
will have characteristic fragmentation patterns that can aid in their identification.

e Quantify the individual FAMEs by integrating the peak areas and comparing them to the
peak areas of internal or external standards.

Signaling Pathways and Experimental Workflows
Signaling Pathways

Branched-chain fatty acid esters and their constituent fatty acids can modulate various
signaling pathways, influencing cellular processes like inflammation and metabolism.
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NF-kB Signaling Pathway Inhibition by BCFA Esters
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Caption: Inhibition of the NF-kB signaling pathway by BCFA esters.

PPARa Signaling Pathway Activation by BCFAs
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Caption: Activation of the PPARa signaling pathway by BCFAs.

Experimental Workflows
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The following diagram illustrates the general workflow for the analysis of BCFA esters from a
biological sample.

Experimental Workflow for BCFA Ester Analysis

Biological Sample
(e.g., Vernix Caseosa)

Lipid Extraction
(Folch Method)

FAME Synthesis
(e.g., BF3-Methanol)

Solid-Phase Extraction
(Optional Cleanup)

GC-MS Analysis

Data Analysis
(Identification & Quantification)
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Caption: General workflow for the analysis of BCFA esters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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